molecular formula C13H14N2O2S B2586941 N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide CAS No. 1234907-57-3

N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide

Cat. No.: B2586941
CAS No.: 1234907-57-3
M. Wt: 262.33
InChI Key: VTQWVWXAACDLOW-UHFFFAOYSA-N
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Description

“N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide” is a chemical compound with the molecular formula C12H12N2O2S. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula C12H12N2O2S. Further details about its structure would require more specific information or advanced analytical techniques.


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 248.3. Further details about its physical and chemical properties would require more specific information or advanced analytical techniques.

Scientific Research Applications

Isoxazole Alkaloids and Their Applications

Isoxazole derivatives, such as those based on isoxazole alkaloids, have been identified for their diverse natural occurrence and significant biological activities. These compounds encompass a variety of structures with potential applications in pharmacology and medicinal chemistry due to their complex nature and bioactive properties. For instance, isoxazole alkaloids like muscimol, derived from Amanita muscaria, have been studied for their psychoactive properties. The diversity in the structural makeup of these alkaloids underscores their potential in drug discovery and development, particularly as antibiotics and toxins with specific biological targets (Rahbaek & Christophersen, 2001).

Isoxazoline Derivatives as Anticancer Agents

Research has also highlighted the importance of isoxazoline-containing natural products in the field of anticancer agents. Isoxazolines, belonging to the azoles family, have shown significant potential as anticancer agents due to their nitrogen and oxygen-containing heterocyclic structure. The review focuses on isoxazoline derivatives present in natural sources, their isolation, and utilization as anticancer agents, emphasizing the synthetic pathways to achieve these compounds and the structural-activity relationship affecting their anticancer activity (Kaur et al., 2014).

Future Directions

Isoxazole and its derivatives have significant applications in the field of drug discovery . Therefore, the development of new synthetic strategies, particularly eco-friendly ones, is of great importance . Furthermore, the exploration of their potential biological activities can lead to the discovery of new therapeutic agents .

Properties

IUPAC Name

N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-6-12(14-17-9)13(16)15(11-2-3-11)7-10-4-5-18-8-10/h4-6,8,11H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQWVWXAACDLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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